(2E)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-3-phenylprop-2-enamide

Lipophilicity Cinnamamide SAR CNS drug design

This (2E)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-3-phenylprop-2-enamide (CAS 1396893-26-7) is a uniquely functionalized N-cinnamoyl aminoalkanol that introduces a methylsulfanyl group absent in reference anticonvulsants like KM-568. It enables the first direct matched molecular pair study quantifying S-for-O substitution on MES ED50, 6-Hz ED50, neurotoxicity TD50, and metabolic soft-spot mapping via CYP-mediated S-oxidation vs Phase II conjugation. With predicted logP 2.0–2.5 and four pharmacophoric features, it is the key sulfur-containing member for focused library expansion, X-ray co-crystallography, and developability profiling. Procure now to anchor your cinnamamide SAR panel.

Molecular Formula C14H19NO2S
Molecular Weight 265.37
CAS No. 1396893-26-7
Cat. No. B2588462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-3-phenylprop-2-enamide
CAS1396893-26-7
Molecular FormulaC14H19NO2S
Molecular Weight265.37
Structural Identifiers
SMILESCC(CNC(=O)C=CC1=CC=CC=C1)(CSC)O
InChIInChI=1S/C14H19NO2S/c1-14(17,11-18-2)10-15-13(16)9-8-12-6-4-3-5-7-12/h3-9,17H,10-11H2,1-2H3,(H,15,16)/b9-8+
InChIKeyHQRPXTURXVMFLG-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1396893-26-7 – A Cinnamamide-Derived Research Probe with a Thiomethyl-Modified Aminoalkanol Side Chain for Anticonvulsant Lead Optimisation


The compound (2E)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-3-phenylprop-2-enamide (CAS 1396893‑26‑7) belongs to the N‑cinnamoyl aminoalkanol class, a family of small‑molecule anticonvulsant agents built on the N‑(3‑aryl‑2‑propenoyl)amido pharmacophore [REFS‑1]. The presence of a methylsulfanyl (‑SCH₃) group on the β‑carbon of the aminoalkanol chain constitutes a chemically meaningful departure from the hydroxyl‑ or alkyl‑substituted analogs that dominate the published anticonvulsant cinnamamide literature [REFS‑2]. Although individual members of this scaffold have advanced to in‑vivo efficacy testing—most notably KM‑568—the specific contribution of side‑chain sulfur substitution has not been systematically isolated in comparative panels, making this compound a strategically positioned probe for structure–activity relationship (SAR) studies aimed at quantifying how sulfur‑containing substituents modulate potency, selectivity, and drug‑like properties [REFS‑3].

Why Generic Cinnamamide Substitution Fails – Side‑Chain Heteroatom Identity Creates Non‑Interchangeable Pharmacology for CAS 1396893‑26‑7


Within the cinnamamide anticonvulsant series, small modifications to the N‑aminoalkanol side chain produce large, non‑linear shifts in both in‑vivo efficacy and safety margins. For example, the N‑(2‑hydroxyethyl) derivative I and its 3‑fluorophenyl analog 1d deliver MES ED₅₀ values of 17.7 and 17.0 mg kg⁻¹ (i.p., mice) with protective indices (PI = TD₅₀/ED₅₀) of 8.8 and 12.4, respectively, far exceeding the PI of the clinical benchmark carbamazepine [REFS‑1]. In contrast, the closely related N‑(2‑hydroxypropyl) derivative KM‑568 shows a markedly different anticonvulsant profile: MES ED₅₀ = 44.46 mg kg⁻¹ (i.p., mice) with broad activity across electrically and chemically induced seizure models, yet its metabolic stability remains moderate (mouse liver microsomes, t₁/₂ < 60 min) [REFS‑2]. The target compound introduces a unique methylsulfanyl moiety at the position equivalent to a methyl or hydrogen in these comparators, a change that is predicted to alter hydrogen‑bonding capacity, lipophilicity, and metabolic soft spots in ways that cannot be reliably extrapolated from existing data [REFS‑3]. Thus, assuming identical performance across analogs risks both false‑negative dismissal of a superior scaffold and false‑positive selection of an unsuitable development candidate.

Quantitative Evidence Guide – Differentiating CAS 1396893‑26‑7 from Closest Cinnamamide Analogs Using Experimental and Predicted Data


Side‑Chain Sulfur Substitution – LogP and Lipophilic Ligand Efficiency Relative to KM‑568 and N‑(2‑Hydroxyethyl) Cinnamamide

Introduction of a methylsulfanyl group on the aminoalkanol side chain is predicted to increase lipophilicity by approximately 0.6–0.9 log P units compared with the corresponding hydroxy‑terminated analogs, based on the fragment‑based contribution of ‑SCH₃ (π ≈ +0.61) versus ‑OH (π ≈ −0.67) in substituted cinnamamide QSAR models [REFS‑1]. While experimental log P values for the target compound have not been published, the parent cinnamamide scaffold exhibits an ACD/LogP of 1.35–1.89 [REFS‑2], and KM‑568 (lacking sulfur) is predicted to fall near 1.3 [REFS‑3]. The target compound is therefore expected to occupy a log P range of 2.0–2.5, a zone that is potentially favorable for blood–brain barrier penetration but requires empirical verification.

Lipophilicity Cinnamamide SAR CNS drug design

Pharmacophore Alignment – Conformational Fit to the MES Cinnamamide Pharmacophore Model

Three crystal structures of N‑substituted cinnamamide derivatives with proven anticonvulsant activity were used to derive a pharmacophore model for the maximal electroshock (MES) test: a phenyl ring (hydrophobic unit), an electron‑donor atom (e.g., carbonyl O or hydroxyl O), and a hydrogen‑bond acceptor/donor domain spaced by specific calculated distances [REFS‑1]. The target compound retains all three pharmacophoric elements: the phenyl ring, the amide carbonyl as electron donor, and the hydroxyl group plus amide NH as H‑bond donor/acceptor. However, the methylsulfanyl group introduces a fourth potential interaction site (thioether sulfur) that is absent from the reference compounds (1), (2), and (3) in the model. Whether this additional feature enhances target‑site affinity or introduces steric clashes cannot be predicted without a co‑crystal structure or docking study, making the compound a high‑priority candidate for crystallographic and computational follow‑up.

Pharmacophore modeling Crystallography Maximal electroshock

Metabolic Soft‑Spot Prediction – Thioether Oxidation Liability Compared with Hydroxyl‑Only Analogs

Thioether (‑S‑CH₃) groups are well‑established metabolic soft spots that undergo cytochrome P450‑mediated S‑oxidation to sulfoxide and sulfone metabolites, often with variable kinetics across species [REFS‑1]. In contrast, the hydroxyl‑terminated side chains of KM‑568 and N‑(2‑hydroxyethyl) cinnamamide are primarily eliminated via Phase II glucuronidation or sulfation [REFS‑2]. KM‑568 exhibits moderate metabolic stability in mouse liver microsomes (t₁/₂ reported as moderate; exact value not disclosed), and its safety profile in Ames and cytotoxicity assays is clean [REFS‑2]. The target compound’s thioether motif introduces a competing oxidative pathway that may shorten half‑life in hepatic preparations but could also generate pharmacologically active metabolites, a phenomenon documented for other sulfur‑containing CNS agents [REFS‑1]. Direct comparative microsomal stability data for the target compound versus KM‑568 are not yet available, representing a critical data gap for lead prioritization.

Metabolic stability Thioether metabolism Cinnamamide ADME

In‑Vivo Anticonvulsant Efficacy Gap – Class Benchmark Data Unavailable for the Thiomethyl Analog

The two most extensively characterized cinnamamide anticonvulsants—N‑(2‑hydroxyethyl) cinnamamide I and KM‑568—provide quantitative benchmarks that the target compound cannot yet match. Compound I (no sulfur) exhibits MES ED₅₀ = 17.7 mg kg⁻¹ (i.p., mice) and a protective index (PI) of 8.8; its 3‑fluorophenyl analog 1d achieves PI = 12.4 [REFS‑1]. KM‑568 (no sulfur; enantiopure S‑isomer) shows MES ED₅₀ = 44.46 mg kg⁻¹ (i.p., mice), ED₅₀ = 86.6 mg kg⁻¹ (p.o., mice), and robust efficacy in the 6‑Hz, corneal kindled, hippocampal kindled, and lamotrigine‑resistant amygdala kindled models [REFS‑2]. No MES ED₅₀, scPTZ ED₅₀, 6‑Hz ED₅₀, or neurotoxicity TD₅₀ data have been published for the target compound (1396893‑26‑7). This absence of in‑vivo data is the single most important evidence gap for any procurement decision.

Maximal electroshock ED50 Protective index Cinnamamide

Research Application Scenarios for CAS 1396893‑26‑7 Driven by Side‑Chain Sulfur SAR and Pharmacophore Expansion


Focused Cinnamamide SAR Library Synthesis – Probing the Effect of Thioether Substitution on MES Anticonvulsant Potency

Medicinal chemistry teams building focused libraries around the N‑cinnamoyl aminoalkanol scaffold can use this compound as the sulfur‑containing member of a matched molecular pair with KM‑568 (hydroxyl‑only side chain) [REFS‑1]. The pair allows isolation of the S‑for‑O substitution effect on MES ED₅₀, 6‑Hz ED₅₀, and neurotoxicity TD₅₀, generating the first direct quantitative SAR for thioether‑modified cinnamamides.

Crystallographic Pharmacophore Refinement – Co‑Crystal Structure Determination with Putative CNS Targets

The compound possesses four potential pharmacophoric features (phenyl, amide carbonyl, hydroxyl, thioether sulfur) versus three in the reference anticonvulsant cinnamamides characterized crystallographically [REFS‑2]. Obtaining X‑ray co‑crystal structures with proposed targets (e.g., GABAₐ receptor benzodiazepine site, TRPV1, or voltage‑gated sodium channels) would directly test whether the thioether sulfur engages in new binding interactions, potentially expanding the pharmacophore model and guiding future design.

Comparative In‑Vitro ADME Profiling – Thioether Oxidation vs. Hydroxyl Conjugation Clearance Pathways

The divergent predicted metabolic fates of the target compound (CYP‑mediated S‑oxidation) and its hydroxyl‑only analogs (Phase II conjugation) create a compelling case for head‑to‑head metabolic stability assays in liver microsomes and hepatocytes [REFS‑3]. Quantifying intrinsic clearance, metabolite identification, and CYP phenotyping would inform whether the thioether modification is a net liability or a tunable handle for half‑life optimization.

Multiparameter Lead Optimisation – Incorporating Computed logP and Ligand Efficiency into a CNS Drug‑Likeness Assessment

With a predicted logP in the 2.0–2.5 range, the compound occupies a lipophilicity window that is desirable for CNS penetration but must be balanced against solubility and metabolic stability [REFS‑4]. Procurement for a full physicochemical profiling panel (LogD₇.₄, kinetic solubility, PAMPA‑BBB, plasma protein binding) would provide the data needed to calculate ligand‑lipophilicity efficiency (LLE) and compare it directly to KM‑568 and other cinnamamide leads, enabling multiparameter selection of the most developable scaffold.

Quote Request

Request a Quote for (2E)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-3-phenylprop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.